molecular formula C19H22N2O3S2 B269604 4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B269604
M. Wt: 390.5 g/mol
InChI Key: QBVJLSDLFLXAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide involves the inhibition of specific enzymes that are involved in various disease processes. This compound has been shown to selectively bind to the active site of these enzymes, preventing their activity and thereby reducing the progression of the disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to have potent inhibitory activity against certain enzymes, leading to reduced inflammation, cell proliferation, and neurodegeneration. Furthermore, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against specific enzymes, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of 4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide. These include the optimization of the synthesis method to reduce the cost and improve the yield of the final product, the development of novel drug candidates based on this compound with improved potency and selectivity, and the investigation of its potential applications in the treatment of various diseases. Furthermore, the use of this compound in combination with other drugs or therapies may lead to improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide involves the reaction of 4-(chloromethyl)benzenesulfonamide with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction with N-(pyrrolidin-2-yl)acetamide. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide has potential applications in drug discovery and development. This compound has been shown to have inhibitory activity against certain enzymes that are involved in various disease processes, such as cancer, inflammation, and neurodegenerative diseases. Furthermore, this compound has been used as a starting point for the development of novel drug candidates with improved potency and selectivity.

properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S2/c22-19-6-3-11-21(19)15-7-9-16(10-8-15)26(23,24)20-12-14-13-25-18-5-2-1-4-17(14)18/h7-10,13,20H,1-6,11-12H2

InChI Key

QBVJLSDLFLXAHL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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